- Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
Cas no 942142-75-8 ((R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate)

942142-75-8 structure
Produktname:(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate
(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate
- 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate
- 1,1-Dimethylethyl (3R)-3-[(S)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate
- DTXSID701129270
- ADRSZIQSSXPARX-UKRRQHHQSA-N
- CS-D0597
- Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- D77333
- (r)-tert-butyl 3-((s)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- Tert-butyl(R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- 942142-75-8
- SCHEMBL970137
-
- Inchi: InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15-/m1/s1
- InChI-Schlüssel: ADRSZIQSSXPARX-UKRRQHHQSA-N
- Lächelt: CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O
Berechnete Eigenschaften
- Genaue Masse: 325.1444713g/mol
- Monoisotopenmasse: 325.1444713g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 4
- Komplexität: 383
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.8Ų
- XLogP3: 3.3
(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-D0597-100mg |
Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |
942142-75-8 | 100mg |
$676.0 | 2022-04-26 | ||
ChemScence | CS-D0597-1g |
Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |
942142-75-8 | 1g |
$1932.0 | 2022-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070101-100mg |
Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |
942142-75-8 | 98% | 100mg |
¥10140.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070101-1g |
Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |
942142-75-8 | 98% | 1g |
¥25116.00 | 2024-04-24 |
(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; 16 h, -14 °C
Referenz
- Design and optimization of renin inhibitors: Orally bioavailable alkyl aminesBioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
Referenz
- Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Raw materials
(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Preparation Products
(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Verwandte Literatur
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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